molecular formula C24H19FN2O2S2 B12132400 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 406200-92-8

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12132400
CAS No.: 406200-92-8
M. Wt: 450.6 g/mol
InChI Key: XJDOATAFAURNMU-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the thieno[2,3-d]pyrimidine core provides structural rigidity. The sulfanyl group can participate in redox reactions, potentially modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The presence of the fluorophenyl group in 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its binding affinity and specificity for certain biological targets. This makes the compound particularly valuable in drug discovery and development.

Properties

CAS No.

406200-92-8

Molecular Formula

C24H19FN2O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H19FN2O2S2/c25-16-12-10-15(11-13-16)19(28)14-30-24-26-22-21(18-8-4-5-9-20(18)31-22)23(29)27(24)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,14H2

InChI Key

XJDOATAFAURNMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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